REACTION_SMILES
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[CH3:22][C:23](=[O:24])[O-:25].[CH3:26][C:27](=[O:28])[OH:29].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[N+:17](=[O:18])([O-:19])[CH3:20].[NH4+:21].[OH2:30].[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH:13]=[O:14])[cH:15][cH:16]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH:13]=[CH:20][N+:17](=[O:18])[O-:19])[cH:15][cH:16]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(COc2ccccn2)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C=Cc1ccc(COc2ccccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |